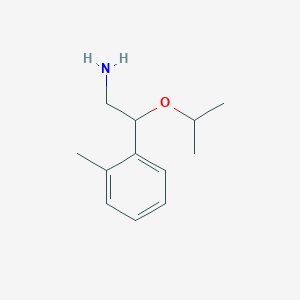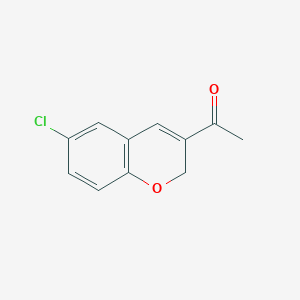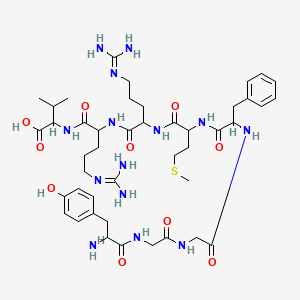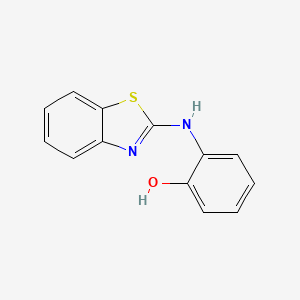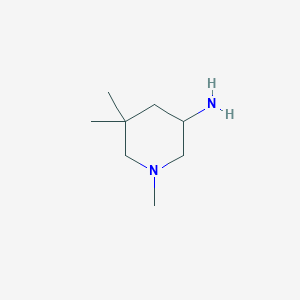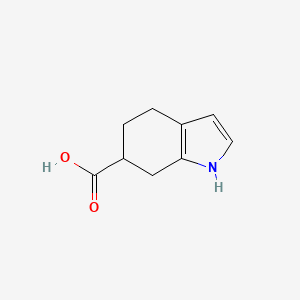
4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1H-indole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of indole-6-carboxylic acid derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This process selectively reduces the double bonds in the 4,5,6,7 positions while preserving the carboxylic acid group.
Industrial Production Methods: Industrial production often scales up the laboratory methods, utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products:
- Oxidized derivatives such as indole-6-carboxylic acid derivatives.
- Reduced products like 4,5,6,7-tetrahydro-1H-indole-6-methanol.
- Substituted indoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for activity against various pathogens and cancer cell lines.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Wirkmechanismus
The biological activity of 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid and its derivatives is often mediated through interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s indole ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Another indole derivative with different substitution patterns.
Tryptophan: An essential amino acid with an indole ring structure.
Comparison: 4,5,6,7-Tetrahydro-1H-indole-6-carboxylic acid is unique due to its partially saturated ring, which imparts different chemical reactivity compared to fully aromatic indoles. This saturation can influence its biological activity and stability, making it distinct from other indole derivatives.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h3-4,7,10H,1-2,5H2,(H,11,12) |
InChI-Schlüssel |
MZNDUPHQKXDHKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1C(=O)O)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)

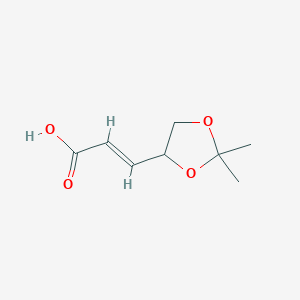
![(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine](/img/structure/B12111150.png)
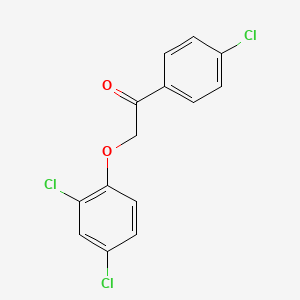
![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
